molecular formula C20H14ClIN2O2 B407047 N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-iodobenzamide

N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-iodobenzamide

Cat. No.: B407047
M. Wt: 476.7g/mol
InChI Key: RKQIVIGPFPNBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-iodobenzamide is a complex organic compound that features both aromatic and amide functional groups This compound is known for its unique chemical structure, which includes a chlorinated phenyl group and an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-iodobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:

    Amination: The initial step involves the reaction of 3-chlorophenylamine with a suitable carbonyl compound to form the intermediate 3-{[(3-chlorophenyl)amino]carbonyl}phenyl.

    Iodination: The intermediate is then subjected to iodination using iodine or an iodine-containing reagent to introduce the iodine atom at the desired position on the benzamide ring.

    Coupling Reaction: The final step involves coupling the iodinated intermediate with the amide group to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to reduce the iodine or carbonyl groups.

    Substitution: The compound can undergo substitution reactions, particularly at the iodine or chlorine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide or N-chlorosuccinimide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce deiodinated or dechlorinated compounds.

Scientific Research Applications

N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-iodobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: Researchers investigate its biological activity, including its potential as an anti-inflammatory or anticancer agent.

Mechanism of Action

The mechanism of action of N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-nitrobenzamide: This compound is similar in structure but contains a nitro group instead of an iodine atom.

    N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-bromobenzamide: This compound features a bromine atom instead of iodine.

Uniqueness

N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-iodobenzamide is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules. The iodine atom can also affect the compound’s physical properties, such as its solubility and melting point.

Properties

Molecular Formula

C20H14ClIN2O2

Molecular Weight

476.7g/mol

IUPAC Name

N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-iodobenzamide

InChI

InChI=1S/C20H14ClIN2O2/c21-14-6-4-8-16(12-14)23-19(25)13-5-3-7-15(11-13)24-20(26)17-9-1-2-10-18(17)22/h1-12H,(H,23,25)(H,24,26)

InChI Key

RKQIVIGPFPNBDE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)I

Origin of Product

United States

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